molecular formula C20H16N2O3S B2636298 methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate CAS No. 931948-80-0

methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate

Cat. No. B2636298
CAS RN: 931948-80-0
M. Wt: 364.42
InChI Key: WOMJZYSOJIYCAX-UHFFFAOYSA-N
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Description

Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Ionic Liquid Mediated Synthesis : A study by Nikalje et al. (2017) reports the synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly and reusable catalyst, Triethyl ammonium sulphate ([Et3NH][HSO4]). This method offers advantages such as excellent yields, short reaction times, and mild conditions, highlighting the importance of combining chromone and pyrimidine pharmacophores for their biological activities (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Catalyst-Free Synthesis : Brahmachari and Nayek (2017) developed a catalyst-free, highly efficient synthesis of diverse functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. This approach underscores the significance of a sustainable, eco-friendly synthesis method (Brahmachari & Nayek, 2017).

Biological Activities and Applications

Anticancer Properties : Abdelwahab and Fekry (2022) synthesized new 4H-chromenes showing potential analgesic and anticonvulsant activities. Their study indicates the structural activity relationship, suggesting that certain derivatives exhibit pronounced analgesic and anti-inflammatory activities (Abdelwahab & Fekry, 2022).

Antimicrobial Analysis : A study by Tiwari et al. (2018) evaluated the in vitro antifungal and antibacterial activity of novel chromone-pyrimidine derivatives. They found compounds with significant antibacterial and antifungal potency, suggesting their potential as oral drug candidates. The study also included ADMET analysis, docking study, and toxicity studies to predict the mode of action and establish safety (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Mechanism of Action

Target of Action

Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate has been found to interact with the protein receptor PDB: 4BFT . This receptor is a key target for the compound’s action, and it plays a crucial role in the biological processes that the compound affects.

Mode of Action

The compound binds to the target protein receptor PDB: 4BFT with a binding energy of -9.8 kcal/mol . This binding involves the formation of three conventional hydrogen bonds with amino acid residues TYR235, TYR177, and HIS179 . This interaction between the compound and its target leads to changes in the receptor’s function, which in turn affects the biological processes that the receptor is involved in.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate involves the condensation of 7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-2-carbaldehyde with methyl 4-aminobenzoate, followed by esterification of the resulting product with methanol and sulfuric acid.", "Starting Materials": [ "7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-2-carbaldehyde", "methyl 4-aminobenzoate", "methanol", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-2-carbaldehyde with methyl 4-aminobenzoate in the presence of a base such as sodium hydride or potassium carbonate to form methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate.", "Step 2: Esterification of the resulting product with methanol and sulfuric acid to form the final product, methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate." ] }

CAS RN

931948-80-0

Molecular Formula

C20H16N2O3S

Molecular Weight

364.42

IUPAC Name

methyl 4-(7-methyl-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C20H16N2O3S/c1-11-3-8-16-14(9-11)10-15-18(25-16)21-17(22-19(15)26)12-4-6-13(7-5-12)20(23)24-2/h3-9H,10H2,1-2H3,(H,21,22,26)

InChI Key

WOMJZYSOJIYCAX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

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